molecular formula C19H15ClN2O B11395505 N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide

N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide

Cat. No.: B11395505
M. Wt: 322.8 g/mol
InChI Key: AAPLWAHQDBXZGZ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide is a chemical compound with the molecular formula C19H15ClN2O and a molecular weight of 322.797 g/mol . This compound is part of a class of benzamides, which are known for their diverse applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-benzylpyridin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl methyl derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the benzyl and pyridin-2-yl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

N-benzyl-2-chloro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15ClN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

AAPLWAHQDBXZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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